1-(Difluoromethoxy)-2-nitrobenzene

Description

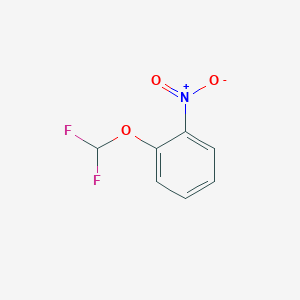

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(difluoromethoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-6-4-2-1-3-5(6)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICWTNGFGCVEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371768 | |

| Record name | 1-(difluoromethoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22225-77-0 | |

| Record name | 1-(difluoromethoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Synthetic Applications

Reactions Involving the Nitro Group

The nitro group of 1-(Difluoromethoxy)-2-nitrobenzene is expected to undergo typical reactions of aromatic nitro compounds. The most significant of these is reduction to the corresponding amine, 2-(difluoromethoxy)aniline (B1298309). This transformation can be achieved using various reducing agents, such as metals in acidic media (e.g., Sn, Zn, Fe with HCl) or catalytic hydrogenation. csbsju.edu This resulting aniline (B41778) is a valuable building block for further synthetic modifications.

Electrophilic Aromatic Substitution on the Nitrobenzene (B124822) Ring

Reactions Involving the Aromatic Ring

The presence of two strong electron-withdrawing groups deactivates the aromatic ring towards electrophilic substitution. Any such reaction would be expected to occur at the positions meta to the nitro group. Conversely, the ring is activated towards nucleophilic aromatic substitution, where a suitable nucleophile could displace a leaving group on the ring, although in this specific compound, there isn't an obvious leaving group other than in potential derivatives.

Role as a Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis. Its primary utility lies in its conversion to 2-(difluoromethoxy)aniline, which can then be used in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The difluoromethoxy group can impart desirable properties to the final product, such as increased metabolic stability and modulated lipophilicity. For example, related compounds like 1-chloro-4-(difluoromethoxy)-2-nitrobenzene (B2547109) are used as intermediates in the synthesis of kinase inhibitors and herbicides.

Specific Context of this compound

Within the vast landscape of fluorinated aromatic compounds, this compound emerges as a molecule of significant interest. Its specific arrangement of functional groups on the benzene (B151609) ring makes it a valuable intermediate in organic synthesis. The properties and reactivity of this compound are largely dictated by the interplay between its difluoromethoxy and nitro substituents.

The structure of this compound, with the chemical formula C₇H₅F₂NO₃, is characterized by a benzene ring substituted with a difluoromethoxy group (-OCHF₂) at the 1-position and a nitro group (-NO₂) at the 2-position. chemscene.com

The defining functional groups are:

Difluoromethoxy Group (-OCHF₂): This group is a key feature, contributing two highly electronegative fluorine atoms. Unlike the more common trifluoromethyl group, the difluoromethoxy group retains a hydrogen atom, which can influence its electronic and steric profile. It primarily acts as a potent electron-withdrawing group through inductive effects.

Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, operating through both inductive and resonance effects.

Aromatic Benzene Ring: This provides the core scaffold for the substituents.

The ortho orientation of these two powerful electron-withdrawing groups creates a unique electronic environment on the benzene ring, significantly influencing its reactivity towards nucleophilic and electrophilic reagents.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅F₂NO₃ | chemscene.com |

| Molecular Weight | 189.12 g/mol | chemscene.com |

| Appearance | Colorless to light-colored liquid or solid | fluorobenzene.ltd |

| Boiling Point (Approx.) | 240-260°C | fluorobenzene.ltd |

| Density (Approx.) | 1.3 - 1.4 g/cm³ | fluorobenzene.ltd |

| Solubility in Water | Low | fluorobenzene.ltd |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform, toluene | fluorobenzene.ltd |

The specific ortho arrangement of the difluoromethoxy and nitro groups in this compound is the primary reason for the research interest in this isomer. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The rationale for this focus can be broken down into several key points:

Activated Aromatic System: The strong electron-withdrawing nature of both substituents deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective introduction of nucleophiles at positions activated by the nitro group.

Precursor for Heterocyclic Synthesis: The adjacent nitro and difluoromethoxy groups can be involved in cyclization reactions. For instance, the reduction of the nitro group to an amine (forming 2-(difluoromethoxy)aniline) provides a key intermediate with two adjacent, reactive functional groups, which is a common strategy for constructing heterocyclic rings.

Modulation of Biological Activity: The difluoromethoxy group is a known bioisostere for other functional groups, such as a hydroxyl or thiol group, and its introduction can enhance metabolic stability and membrane permeability. Synthesizing derivatives from the 1,2-isomer allows for the strategic placement of this group in potential drug candidates to optimize their pharmacokinetic profiles.

Research into the synthesis of different isomers, such as the meta and para versions, highlights the importance of the specific substitution pattern for desired reactivity and final product characteristics. google.com The ortho isomer provides a unique steric and electronic environment that is often crucial for achieving specific synthetic transformations.

| Compound Name | CAS Number | Substitution Pattern |

|---|---|---|

| This compound | 22225-77-0 | ortho |

| 1-(Difluoromethoxy)-3-nitrobenzene | 22236-07-3 | meta |

| 1-(Difluoromethoxy)-4-nitrobenzene | 22236-08-4 | para |

Applications in Advanced Organic Synthesis and Materials Science

1-(Difluoromethoxy)-2-nitrobenzene as a Building Block

This compound is a versatile intermediate in organic synthesis. The presence of the electron-withdrawing nitro group and the unique difluoromethoxy moiety enhances its reactivity, making it a valuable precursor for a wide array of complex molecules. innospk.comchemimpex.com

The true utility of this compound as a building block lies in the distinct reactivity of its functional groups. The nitro group is a key functional handle that can be readily reduced to an amino group (-NH2) using standard reducing agents, such as hydrogen gas with a palladium catalyst. This transformation converts the molecule into 2-(difluoromethoxy)aniline (B1298309), a crucial intermediate for constructing larger, more complex structures.

This resulting aniline (B41778) derivative can participate in a multitude of subsequent reactions, including nucleophilic substitutions, diazotization, and coupling reactions. This allows chemists to precisely and selectively introduce the difluoromethoxyphenyl unit into a target molecule. innospk.com This selective reactivity is essential for the multi-step synthesis of sophisticated organic compounds where control over chemical transformations is paramount. chemimpex.com The stability of the difluoromethoxy group under many of these reaction conditions further enhances its utility as a building block for novel intermediates. chemimpex.com

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to their unique biological activities and physical properties. researchgate.net this compound, after reduction of its nitro group to an amine, serves as an excellent starting point for the synthesis of these valuable scaffolds.

The resulting 2-(difluoromethoxy)aniline can be used in various cyclization and cycloaddition reactions to construct heterocyclic rings containing the difluoromethoxy-substituted phenyl fragment. researchgate.netmdpi.com For example, it can be reacted with diketones, ketoesters, or other bifunctional reagents to form a range of fluorinated heterocycles such as quinolines, benzodiazepines, or other fused ring systems. These reactions provide a direct pathway to novel fluorinated compounds that are often evaluated for their potential applications in drug discovery and advanced materials. researchgate.net The development of synthetic methods using such fluorinated building blocks is a critical area of research for accessing new chemical entities. mdpi.com

Pharmaceutical and Agrochemical Development

The introduction of fluorinated groups is a widely adopted strategy in the design of new drugs and crop protection agents. The difluoromethoxy group, in particular, offers a desirable combination of properties that can enhance the performance of bioactive molecules.

This compound and its isomers are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.comnbinno.com The difluoromethoxy group is incorporated into drug candidates to improve their metabolic stability and bioavailability, which are critical factors in designing effective medicines. innospk.com The reduction of the nitro group to an amine is often the first step in a synthetic sequence that leads to the final active pharmaceutical ingredient (API). innospk.com This amine can then be further functionalized to build the desired molecular architecture. This approach has been used to create novel intermediates for a range of therapeutic areas, including anti-inflammatory agents and antipsychotics. nbinno.com

Table 1: Drug Classes Synthesized from Related Nitroaromatic Precursors

| Drug Class | Precursor Type | Therapeutic Application | Source(s) |

| Antidepressants | Fluorinated Nitrobenzene (B124822) | Psychiatry | nbinno.com |

| Antipsychotics | Fluorinated Nitrobenzene | Psychiatry | nbinno.com |

| Anti-inflammatory Agents | Fluorinated Nitrobenzene | Inflammation | nbinno.com |

| COX-2 Inhibitors | Nitro-group-containing arenes | Anti-inflammatory | mdpi.com |

| Anticancer Agents | Nitroimidazole derivatives | Oncology | mdpi.com |

The difluoromethoxy (OCF2H) group is not merely a placeholder; it actively modulates the biological activity of a molecule through several mechanisms. It is often used as a bioisostere for other functional groups like hydroxyl (-OH), thiol (-SH), or even methoxy (B1213986) (-OCH3) groups. nih.govresearchgate.net A key advantage is its enhanced metabolic stability. nih.gov For instance, replacing a methoxy group with a difluoromethoxy group can prevent O-demethylation, a common metabolic pathway that deactivates many drugs. nih.gov

The OCF2H group is considered a lipophilic hydrogen bond donor. researchgate.netrsc.org The polarized C-H bond can form hydrogen bonds with biological targets such as proteins and enzymes, potentially increasing binding affinity and selectivity. researchgate.netrsc.org Furthermore, the OCF2H group exhibits "dynamic lipophilicity," meaning it can alter its lipophilicity based on its conformation, which can help optimize a drug's ability to cross cellular membranes. nih.gov This combination of metabolic resistance, improved binding interactions, and tunable lipophilicity makes the OCF2H moiety a powerful tool in modern drug design. nih.govnih.gov

Table 2: Comparative Properties of the OCF2H Moiety

| Functional Group | Key Property | Impact on Bioactivity | Source(s) |

| -OCF2H | Lipophilic Hydrogen Bond Donor | Can improve binding affinity and selectivity. | researchgate.netrsc.org |

| Metabolic Stability | Resists oxidative metabolism (e.g., O-dealkylation). | nih.gov | |

| Dynamic Lipophilicity | Can optimize membrane permeability and ADME properties. | nih.govnih.gov | |

| -OCH3 | Hydrogen Bond Acceptor | Common in bioactive molecules but susceptible to O-demethylation. | nih.gov |

| -OH / -SH | Hydrogen Bond Donor | Prone to metabolic oxidation and conjugation. | researchgate.net |

Closely related to the difluoromethoxy group is the trifluoromethoxy (OCF3) group. The development of molecules containing trifluoromethoxy phenyl (TFMP) moieties has been a significant strategy in pharmaceutical research. mdpi.com The OCF3 group is strongly electron-withdrawing and highly lipophilic, with a Hansch π value of +1.04, even greater than that of the trifluoromethyl (CF3) group. mdpi.com

This high lipophilicity can enhance a drug's ability to penetrate membranes and access its target. mdpi.comnih.gov Like the OCF2H group, the OCF3 group is exceptionally stable towards metabolic degradation, which can prolong a drug's half-life in the body. mdpi.com The introduction of electron-withdrawing trifluoromethoxy groups has been shown to increase binding affinity at certain biological targets. nih.govacs.org While structurally distinct from the OCF2H group, the successful application of the OCF3 moiety in approved drugs highlights the broader principle that small, metabolically robust, fluorinated ether groups are highly valuable in designing next-generation therapeutics. mdpi.com The physicochemical principles guiding the use of the OCF3 group—enhancing metabolic stability and modulating electronics and lipophilicity—are directly analogous to the strategic advantages offered by the OCF2H group.

Herbicidal and Pesticidal Applications

Catalysis and Ligand Design

The electron-withdrawing nature of both the nitro and difluoromethoxy groups on the benzene (B151609) ring gives this compound unique properties that are of interest in the field of catalysis.

While direct applications of this compound as a ligand are not extensively documented, its derivatives are considered valuable intermediates for creating more complex molecules that can serve as ligands. The transformation of the nitro group into an amine, for instance, yields a difluoromethoxyaniline. This resulting aniline derivative can be a precursor for synthesizing ligands used in various catalytic systems. The fluorine atoms can influence the electronic properties and stability of a metal complex, making such ligands potentially useful in tuning the reactivity and selectivity of a catalyst.

Fluorinated aromatic compounds are crucial building blocks in modern asymmetric synthesis for creating chiral molecules with high enantiomeric purity. Although this compound itself is not a chiral catalyst, it serves as a precursor to chiral molecules that can be used in these syntheses.

For example, chiral nickel (II) complexes have been successfully used for the asymmetric synthesis of fluorinated amino acids. beilstein-journals.org In these systems, a chiral ligand coordinates to the metal center, and the aromatic moiety of the complex can block one face, directing an incoming reagent to the other side and thus ensuring high diastereoselectivity. beilstein-journals.org Similarly, palladium-catalyzed asymmetric coupling reactions are employed to create axially chiral bi-aryl compounds. rsc.org The electronic and steric properties of the substituents on the aromatic rings are critical for achieving high yields and enantioselectivity. The difluoromethoxy group in this compound can be strategically employed to influence these factors in the synthesis of novel, complex chiral structures.

Advanced Materials and Specialty Chemicals

The incorporation of fluorine into organic molecules is a well-established strategy for creating materials with enhanced properties. The difluoromethoxy group is particularly valuable in this regard.

This compound is a key intermediate in the synthesis of specialty fluorinated materials. innospk.com Its structural features are leveraged to build polymers and other materials with desirable characteristics. The presence of the C-F bond imparts properties such as high thermal stability, chemical resistance, and altered electronic behavior. Related compounds are used as precursors for fluorinated polymers and liquid crystals. The versatility of this compound allows it to be a foundational component for advanced coatings, durable polymers, and other specialty chemicals where high performance and stability are required. innospk.com

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22225-77-0 | chemscene.com |

| Molecular Formula | C₇H₅F₂NO₃ | chemscene.com |

| Molecular Weight | 189.12 g/mol | chemscene.com |

| Appearance | Colorless to light-colored liquid or solid | fluorobenzene.ltd |

| Boiling Point | ~240 - 260°C (approximate) | fluorobenzene.ltd |

| Density | ~1.3 - 1.4 g/cm³ (approximate) | fluorobenzene.ltd |

| Solubility in Water | Low | fluorobenzene.ltd |

| Purity | ≥98% | chemscene.com |

Environmental and Toxicological Research Perspectives

Environmental Fate and Transport

Scientific literature lacks specific experimental data on the environmental fate and transport of 1-(Difluoromethoxy)-2-nitrobenzene. However, its behavior can be inferred by examining the characteristics of its core components: the nitrobenzene (B124822) structure and the difluoromethoxy substituent. The nitro group makes the aromatic ring susceptible to certain degradation processes, while the carbon-fluorine bonds are known for their high stability, suggesting increased environmental persistence. nih.govasm.org

The degradation of nitroaromatic compounds in the environment is a critical area of study due to their widespread use and potential toxicity. nih.gov The primary degradation pathways include photolysis and microbial biodegradation.

The direct photolysis of nitroaromatic compounds, such as nitrobenzene, in aqueous solutions when irradiated by light can lead to their degradation. researchgate.net This process can involve a nitro-nitrite intramolecular rearrangement, forming various intermediates. researchgate.net The presence of a difluoromethoxy group on the benzene (B151609) ring might influence the rate and products of photolysis, but specific studies on this compound are not currently available. The photolysis of nitroaromatic compounds can also be a source of nitrous acid in the atmosphere. nih.gov

Biodegradation offers a pathway for the breakdown of many organic pollutants. scholaris.ca However, the presence of a nitro group, an electron-withdrawing feature, coupled with the stability of the benzene ring, generally makes nitroaromatic compounds resistant to oxidative degradation by microorganisms. govinfo.gov The addition of fluorine atoms further increases this recalcitrance. The carbon-fluorine bond is one of the strongest in organic chemistry, making organofluorine compounds, as a class, less susceptible to microbial breakdown compared to their non-fluorinated counterparts. nih.govasm.org

Microbial degradation of nitroaromatic compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the pathways differ significantly.

Under aerobic conditions , bacteria can utilize two main strategies to degrade nitrobenzene. One is an oxidative pathway where a dioxygenase enzyme attacks the aromatic ring, leading to the formation of catechol, which is then further degraded. aksci.com The other involves a reductive pathway where the nitro group is reduced to a hydroxylamino group, which then rearranges to an aminophenol, followed by ring cleavage. sigmaaldrich.com

Under anaerobic conditions , the primary transformation is the reduction of the nitro group. This process can be carried out by a wide range of microorganisms. While this reduces the parent compound, it often leads to the formation of aromatic amines, which can be carcinogenic and more persistent under these conditions. govinfo.gov

For this compound, it is plausible that similar pathways would be initiated. However, the difluoromethoxy group would likely render the compound more resistant to both aerobic and anaerobic degradation compared to nitrobenzene. asm.orgnih.gov The strong C-F bonds are not easily cleaved by microbial enzymes, potentially halting the degradation process or leading to the accumulation of persistent fluorinated intermediates. nih.gov

Table 1: General Microbial Degradation Pathways for Nitrobenzene

| Condition | Initial Reaction Type | Key Intermediates | Result |

| Aerobic | Oxidative | Catechol | Mineralization |

| Aerobic | Reductive | Nitrosobenzene (B162901), Hydroxylaminobenzene, Aminophenol | Mineralization |

| Anaerobic | Reductive | Nitrosobenzene, Hydroxylaminobenzene, Aniline (B41778) | Formation of potentially persistent amines |

This table is based on degradation pathways reported for nitrobenzene and serves as a general model. Specific pathways for this compound have not been experimentally determined.

The mobility of an organic compound in the environment is governed by its solubility in water and its tendency to adsorb to soil and sediment particles. For nitrobenzene, it is expected to have moderate to high mobility in soil and may leach into groundwater. cdc.gov Its potential to volatilize from surface waters is also a relevant transport process. cdc.gov

The introduction of a difluoromethoxy group to the nitrobenzene structure would alter these properties. Fluorination generally increases a compound's lipophilicity (affinity for fats and oils), which could lead to stronger adsorption to organic matter in soil and sediment, thereby reducing its mobility in water. However, specific data on the soil adsorption coefficient (Koc) and water solubility of this compound are needed for a precise assessment. Fluorinated compounds are known for their persistence and have been detected in both surface and groundwater. numberanalytics.com

Bioaccumulation refers to the buildup of a chemical in an organism, while biomagnification is the increasing concentration of a chemical in organisms at successively higher levels in a food chain. Nitrobenzene itself is not expected to significantly bioconcentrate or bioaccumulate in aquatic organisms. cdc.gov

Degradation Pathways (Photolysis, Biodegradation)

Toxicological Assessment and Mechanisms (General Nitrobenzene Analogs)

Specific toxicological data for this compound are not available in public literature. Therefore, this assessment is based on the known toxicology of the broader class of aromatic nitro compounds, particularly nitrobenzene.

Aromatic nitro compounds are recognized as a significant class of environmental contaminants due to their potential for toxicity, mutagenicity, and carcinogenicity. govinfo.govnih.gov Their toxic effects are often linked to the metabolic reduction of the nitro group within the body. govinfo.govchemscene.com

The primary and most well-documented toxic effect of nitrobenzene and related compounds is the induction of methemoglobinemia . sigmaaldrich.comwww.gov.uk This condition involves the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering the hemoglobin unable to transport oxygen effectively. This leads to a state of functional anemia, causing symptoms such as cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, coma and death. www.gov.uk The formation of methemoglobin is thought to be caused by metabolic intermediates formed during the reduction of the nitro group. cdc.gov

Chronic exposure to nitrobenzene in animal studies has been linked to a range of other toxic effects, including damage to the liver, kidneys, and testes. nih.govnih.gov The International Agency for Research on Cancer (IARC) has classified nitrobenzene as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals. www.gov.uknih.gov The toxicity profile for aromatic nitro compounds can be influenced by the position of the nitro group and the presence of other functional groups on the aromatic ring. govinfo.gov The difluoromethoxy group in this compound could potentially modify its absorption, distribution, metabolism, and excretion, thereby altering its toxicological profile compared to nitrobenzene, but this remains to be experimentally verified.

Table 2: Summary of Potential Toxicological Effects of Aromatic Nitro Compounds (based on Nitrobenzene)

| Effect | System/Organ Affected | Mechanism/Key Feature |

| Methemoglobinemia | Hematological (Blood) | Oxidation of hemoglobin, leading to reduced oxygen transport. www.gov.uk |

| Carcinogenicity | Multiple Organs (in animals) | Classified as IARC Group 2B (possibly carcinogenic to humans). www.gov.uk |

| Reproductive Toxicity | Male Reproductive System | Testicular atrophy and damage observed in animal studies. nih.gov |

| Organ Toxicity | Liver, Spleen, Kidneys | Degenerative changes and increased organ weights in animal studies. nih.gov |

This table summarizes general toxicological data for nitrobenzene as a representative aromatic nitro compound. The specific toxicity of this compound has not been determined.

Metabolic Pathways and Metabolite Identification

The metabolism of nitroaromatic compounds, such as this compound, is a critical area of study for understanding their toxicological profiles. While specific metabolic data for this compound is not extensively detailed in the available literature, the metabolic fate of this compound can be inferred from the well-documented pathways of analogous nitrobenzene derivatives. Generally, the biotransformation of substituted nitrobenzenes follows two principal routes: the reduction of the nitro group or the substitution of the nitro group with glutathione (B108866). nih.gov

The primary and most toxicologically significant metabolic pathway for many nitroaromatic compounds is the reduction of the nitro group (-NO2) to the corresponding aniline or substituted aniline. nih.gov This reduction is a multi-step process that can be catalyzed by various enzymes, including nitroreductases found in gut microflora and hepatic microsomes. nih.govcdc.gov The process involves the formation of highly reactive intermediates, such as nitrosobenzene and phenylhydroxylamine, through a series of two-electron or one-electron transfers. nih.govscielo.br These intermediates, particularly phenylhydroxylamine, are implicated in the toxic effects of nitroaromatics, such as methemoglobinemia, by participating in redox cycling that oxidizes hemoglobin. cdc.gov For this compound, this pathway would theoretically lead to the formation of 2-(difluoromethoxy)aniline (B1298309) and its reactive intermediates.

A second major metabolic pathway involves the nucleophilic aromatic substitution of the nitro group with endogenous glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). nih.gov This is a detoxification pathway that results in the formation of a conjugate that can be further metabolized and excreted. A study on 2,5-difluoronitrobenzene, a structurally similar compound, demonstrated that glutathione conjugation was the predominant metabolic route. nih.gov This suggests that this compound could also undergo significant metabolism via this pathway, leading to the excretion of mercapturic acid derivatives.

Other potential, though often minor, metabolic transformations for nitroaromatics include cytochrome P450-catalyzed aromatic ring hydroxylation. nih.gov The specific metabolic balance between these pathways for this compound would be influenced by the electronic properties of the difluoromethoxy group and the nitro group, as well as the specific enzyme patterns in the exposed organism. nih.gov

Table 1: Principal Metabolic Pathways for Nitroaromatic Compounds

| Metabolic Pathway | Description | Key Enzymes | Potential Metabolites of this compound | Toxicological Significance |

| Nitroreduction | Stepwise reduction of the nitro group to an amino group. | Nitroreductases (gut microflora, hepatic) | Nitroso, hydroxylamino, and amino derivatives of 1-(difluoromethoxy)-benzene | Formation of reactive intermediates linked to toxicity (e.g., methemoglobinemia). cdc.gov |

| Glutathione Conjugation | Replacement of the nitro group by glutathione. | Glutathione S-transferases (GSTs) | S-(2-Difluoromethoxyphenyl)glutathione and its derivatives (e.g., mercapturic acid) | Generally considered a detoxification pathway. nih.govnih.gov |

| Aromatic Hydroxylation | Introduction of a hydroxyl group onto the benzene ring. | Cytochrome P450 (CYP) enzymes | Hydroxylated derivatives of this compound | Can be a minor pathway; may alter solubility and subsequent metabolism. nih.gov |

Structure-Activity Relationships in Toxicity

The toxicity of nitroaromatic compounds is intrinsically linked to their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the toxicity of these compounds by correlating their structural or physicochemical properties with their biological activity. nih.govmdpi.com For nitrobenzene and its derivatives, several key factors have been identified that govern their toxic potential.

The primary determinant of toxicity for many nitroaromatics is the electron-withdrawing nature of the nitro group, which makes the aromatic ring susceptible to nucleophilic attack and facilitates the reductive metabolism that leads to toxic intermediates. nih.govepa.gov The toxicity of nitrobenzenes has been shown to correlate with quantum chemical descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO). nih.govnih.gov A lower ELUMO value indicates greater electrophilicity and reactivity, which often translates to higher toxicity.

In the case of this compound, the presence of the difluoromethoxy group (-OCHF₂) in addition to the nitro group is significant. The difluoromethoxy group is also strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. The combined electron-withdrawing effects of the ortho-nitro and the difluoromethoxy groups would be expected to significantly lower the ELUMO of the molecule, thereby potentially increasing its reactivity and toxic potential compared to nitrobenzene itself.

Other factors that influence the toxicity of nitroaromatic compounds include:

Hydrophobicity: Often expressed as the logarithm of the octanol (B41247)/water partition coefficient (log Kow), hydrophobicity can influence the absorption, distribution, and bioavailability of a compound. mdpi.comnih.gov

Other Substituents: The presence of other functional groups on the ring can modulate the electronic properties and steric factors, thereby altering the metabolic pathways and toxicological outcomes. nih.gov

The specific ortho-positioning of the nitro group relative to the difluoromethoxy group in this compound may also have steric implications for its interaction with metabolic enzymes, potentially influencing which metabolic pathways are favored.

Table 2: Key Factors in the Structure-Toxicity of Nitrobenzene Analogs

| Factor | Description | Relevance to this compound |

| Electrophilicity (ELUMO) | The energy of the lowest unoccupied molecular orbital; a measure of a molecule's ability to accept electrons. Lower ELUMO often correlates with higher toxicity. nih.govnih.gov | The combined electron-withdrawing power of the nitro and difluoromethoxy groups likely results in a low ELUMO, suggesting high reactivity. |

| Hydrophobicity (log Kow) | The ratio of a chemical's concentration in octanol versus water; indicates its potential to bioaccumulate. mdpi.comnih.gov | The fluorine atoms increase lipophilicity, which may affect its absorption and distribution in biological systems. |

| Substituent Effects | The electronic (electron-donating or -withdrawing) and steric properties of functional groups on the aromatic ring. nih.govnih.gov | The strong electron-withdrawing nature of both substituents is a key feature. The ortho-positioning may influence enzyme binding. |

Occupational and Environmental Exposure Concerns (General Nitrobenzene Analogs)

Nitroaromatic compounds are a significant class of industrial chemicals used in the synthesis of a wide range of products, including dyes, pesticides, pharmaceuticals, and explosives. nih.govepa.gov Their widespread use and production have led to their emergence as environmental contaminants of concern. nih.govcswab.org

Environmental Exposure: Environmental contamination by nitroaromatic compounds is a serious concern due to their persistence, toxicity, and potential for mutagenicity and carcinogenicity. nih.govnih.gov Improper handling, storage, or disposal practices can lead to the contamination of soil and groundwater. nih.gov While some nitroaromatics can be biodegraded, their stability, often enhanced by the electron-withdrawing nitro group, can make them recalcitrant to natural degradation processes. nih.gov

The general population may be exposed to low levels of nitrobenzene analogs through the inhalation of contaminated air, particularly near industrial facilities, or through the consumption of contaminated drinking water. nih.govgovinfo.gov However, monitoring studies have generally shown that ambient levels in residential areas are very low. govinfo.gov Due to its potential to volatilize from surface water and its limited tendency to bioaccumulate in the food chain, widespread high-level exposure in the general population is not typically expected. nih.gov

Future Research Directions and Emerging Applications

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 1-(difluoromethoxy)-2-nitrobenzene typically involves the reaction of 2-nitrophenol (B165410) with a difluorocarbene precursor, such as chlorodifluoromethane (B1668795), under basic conditions. google.com While effective, these methods often require harsh conditions, pressurized reactors, and environmentally challenging solvents like DMF. google.com Future research is critically needed to develop more efficient, safer, and sustainable synthetic protocols.

Key areas for future investigation include:

Catalytic Methods: Developing novel catalytic systems, potentially using transition metals, to facilitate the difluoromethoxylation of 2-nitrophenol under milder conditions. This could lead to higher yields, reduced energy consumption, and lower waste production.

Flow Chemistry: Implementing continuous flow technologies for the synthesis. Flow chemistry offers enhanced safety by minimizing the volume of hazardous reagents at any given time, improved heat and mass transfer, and the potential for streamlined, automated production.

Greener Reagents and Solvents: Investigating alternative, less hazardous difluoromethylating agents and replacing traditional organic solvents with more environmentally benign options, such as aqueous phase synthesis. google.com A patent describes a water-phase method that avoids solvent recovery and reduces pollution. google.com

| Synthetic Approach | Current Limitations | Future Research Goals |

| Traditional Batch Synthesis | Harsh conditions (e.g., high temperature/pressure), use of hazardous solvents (e.g., DMF), potential for environmental pollution. google.com | Development of catalytic systems for milder reaction conditions. |

| Difluorocarbene Precursors | Use of chlorodifluoromethane (a regulated substance). | Exploration of safer, next-generation difluoromethylating agents. |

| Solvent-based Methods | Difficult solvent recovery, energy-intensive distillation processes. google.com | Implementation of solvent-free or aqueous-phase synthesis, utilization of flow chemistry to reduce waste and improve safety. google.com |

Exploration of Novel Reactivity and Functionalization Strategies

The synthetic utility of this compound is largely dependent on the reactivity of its functional groups: the nitro group and the aromatic ring. The reduction of the nitro group to an amine is a cornerstone transformation, yielding 2-(difluoromethoxy)aniline (B1298309), a key precursor for pharmaceuticals and agrochemicals.

Future research should focus on:

Selective C-H Functionalization: Developing methods for the direct and selective functionalization of the C-H bonds on the aromatic ring. rsc.org This would bypass the need for pre-functionalized starting materials and allow for the direct introduction of various substituents. researchgate.net The nitro group can act as a directing group for ortho- and para-functionalization. rsc.orgresearchgate.net

Photocatalysis and Electrochemistry: Employing modern synthetic techniques like photoredox catalysis and electrochemistry to unlock novel reaction pathways. rsc.orgnih.govresearchgate.net These methods can generate radical species under mild conditions, enabling unique transformations that are not accessible through traditional thermal methods. rsc.orgnih.gov For instance, photocatalytic approaches have been developed for the direct C-H difluoromethoxylation of arenes. rsc.orgnih.gov

Harnessing the Difluoromethoxy Group: Investigating how the -OCF₂H group influences the reactivity and regioselectivity of reactions on the aromatic ring. Its unique electronic properties could be exploited to direct functionalization to specific positions.

| Reactive Site | Common Transformation | Future Research Directions |

| Nitro Group | Reduction to amine (e.g., to form 2-(difluoromethoxy)aniline). | Development of more selective and "greener" reduction catalysts. |

| Aromatic Ring (C-H bonds) | Typically requires harsh electrophilic substitution. | Direct C-H activation/functionalization (e.g., arylation, alkylation) guided by the nitro or difluoromethoxy group. rsc.org |

| Overall Molecule | Standard thermal reactions. | Exploration of novel reactivity using photocatalysis, electrochemistry, or radical-mediated processes. nih.govresearchgate.net |

Advanced Computational Studies for Property Prediction and Mechanism Elucidation

Computational chemistry offers a powerful, non-empirical tool for understanding and predicting the behavior of molecules like this compound. In silico methods can accelerate research by modeling properties and reaction outcomes before undertaking extensive laboratory work.

Future computational efforts should be directed towards:

QSAR Models for Toxicity: Developing robust Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity and mutagenicity of this compound and its derivatives. mdpi.comresearchgate.netnih.govresearchgate.net Studies have already begun to create such models for various nitroaromatic compounds, which could be expanded and refined. mdpi.comresearchgate.netnih.gov

Reaction Mechanism Elucidation: Using techniques like Density Functional Theory (DFT) to model reaction pathways, identify transition states, and calculate activation energies. This insight is invaluable for optimizing known transformations and designing new ones. rsc.orgnih.gov

Physicochemical Property Prediction: Creating accurate predictive models for key physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability. The difluoromethoxy group is known to modulate these properties in unique ways. nih.gov

| Computational Method | Application Area | Future Research Objective |

| QSAR (Quantitative Structure-Activity Relationship) | Toxicology, Environmental Science | Build predictive models for the toxicity and environmental fate of the compound and its derivatives. mdpi.comosti.gov |

| DFT (Density Functional Theory) | Synthetic Chemistry | Elucidate reaction mechanisms, predict regioselectivity in functionalization reactions, and guide catalyst design. rsc.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Medicinal Chemistry | Simulate interactions between derivatives and biological targets (e.g., enzymes) to predict binding affinity and guide drug design. |

Targeted Design of Derivatives for Specific Biological Activities

The true potential of this compound lies in its role as a scaffold for creating novel, high-value molecules. The -OCF₂H group is particularly prized in medicinal chemistry for its ability to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets. nih.gov

Future research should prioritize:

Medicinal Chemistry: The reduction product, 2-(difluoromethoxy)aniline, is a key building block. Future work will involve incorporating this moiety into scaffolds designed to target specific diseases. For example, fluorinated groups are common in kinase inhibitors for oncology and in compounds targeting central nervous system disorders. The anti-inflammatory effects of gem-difluorobisarylic derivatives have also been noted. nih.gov

Agrochemicals: Designing new herbicides, pesticides, and fungicides. The unique properties of the difluoromethoxy group can be leveraged to improve the efficacy and environmental profile of agrochemicals.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing a library of derivatives and evaluating them for biological activity. This will build a clear understanding of how structural modifications impact therapeutic or agrochemical efficacy.

| Derivative Class | Potential Application | Rationale for Future Study |

| Substituted Benzimidazoles/Indazoles | Anticancer, Antiviral, Antihypertensive | A well-established pharmacophore; the -OCF₂H group can enhance potency and pharmacokinetic properties. |

| Fluorinated Anilide/Amide Derivatives | Fungicides, Herbicides | The anilide structure is common in agrochemicals; the -OCF₂H group can improve metabolic stability and target interaction. |

| Novel Heterocyclic Systems | Kinase Inhibitors, CNS Agents | The lipophilic and hydrogen-bonding characteristics of the -OCF₂H group can be exploited for specific enzyme-ligand interactions. nih.gov |

Comprehensive Environmental Impact and Risk Assessment Studies

As with any synthetic chemical, a thorough understanding of the environmental fate and potential toxicity of this compound is essential. Nitroaromatic compounds can be environmental pollutants, and fluorinated compounds are often persistent. mdpi.comwho.int

Future research must include:

Biodegradation Pathways: Investigating the aerobic and anaerobic biodegradation of the compound. mdpi.comnih.govresearchgate.net Identifying microorganisms and enzymatic pathways capable of breaking down this molecule is crucial for assessing its environmental persistence. mdpi.comnih.gov

Toxicity and Ecotoxicity: Conducting comprehensive studies on its acute and chronic toxicity to various organisms, including aquatic life. oecd.org This data is necessary to establish a complete risk profile.

Bioaccumulation Potential: Determining the likelihood of the compound accumulating in food chains. Its lipophilic nature suggests this is a possibility that requires careful investigation.

Atmospheric Fate: Studying its potential for transport and degradation in the atmosphere, given its status as a semi-volatile organic compound.

| Assessment Area | Key Question | Proposed Research |

| Persistence & Biodegradation | How long does it persist in soil and water? Can microbes degrade it? | Soil/water half-life studies; screening for degrading microbial consortia. mdpi.comnih.gov |

| Toxicity | What are its effects on aquatic organisms and mammals? | Acute and chronic toxicity testing (e.g., on daphnia, fish); in vitro genotoxicity assays. oecd.org |

| Bioaccumulation | Does it build up in living organisms? | Measurement of the octanol-water partition coefficient (Kow); bioaccumulation studies in model organisms. |

| Overall Risk | What is the overall environmental and health risk? | Combination of exposure modeling and toxicity data to perform a comprehensive risk assessment, as outlined by programs like the OECD SIDS. oecd.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Difluoromethoxy)-2-nitrobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential fluorination and nitration steps. For example, fluorination of chlorinated precursors (e.g., 2-chloroanisole) using agents like KF or AgF under controlled temperatures (80–120°C) can introduce the difluoromethoxy group. Subsequent nitration with mixed HNO₃/H₂SO₄ at 0–5°C ensures regioselective nitro group addition at the ortho position. Yield optimization (60–75%) requires precise stoichiometry and inert atmospheres to minimize side reactions .

Q. What purification techniques are effective for isolating this compound, given its solubility profile?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate eluent) is preferred due to the compound’s moderate polarity. Recrystallization from ether or dichloromethane at low temperatures (-20°C) enhances purity (>95%). Solubility in polar aprotic solvents (e.g., DMF, DMSO) should be leveraged for large-scale crystallization, while avoiding prolonged exposure to moisture to prevent hydrolysis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods with local exhaust ventilation to mitigate inhalation risks. Personal protective equipment (PPE) includes nitrile gloves, chemical-resistant goggles, and flame-retardant lab coats. Storage in amber glass under nitrogen at 4°C prevents photodegradation and thermal decomposition. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite .

Advanced Research Questions

Q. How does the electronic interplay between the difluoromethoxy and nitro groups influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group deactivates the benzene ring, directing incoming electrophiles to meta positions relative to itself. However, the difluoromethoxy group (weakly electron-withdrawing due to fluorine’s inductive effects) further modulates electron density. Computational studies (DFT) reveal partial charge distribution at C-4 and C-6 positions, making them susceptible to halogenation or sulfonation. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What computational strategies predict the stability of this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model hydrolysis pathways. Solvent models (e.g., CPCM for aqueous environments) simulate protonation states and transition states. Key parameters include bond dissociation energies (C-O, C-NO₂) and Fukui indices for nucleophilic attack. Cross-referencing with experimental pH stability assays (e.g., HPLC monitoring at pH 2–12) validates computational predictions .

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for nitroaromatics with difluoromethoxy substituents?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Standardize measurements using deuterated DMSO or CDCl₃ with TMS as an internal reference. Compare experimental data with computed shifts (GIAO method at MP2/aug-cc-pVDZ level). For ¹⁹F NMR, calibrate using CFCl₃ and validate peak assignments via 2D COSY or HSQC experiments. Cross-check against databases like PubChem or EPA DSSTox .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.